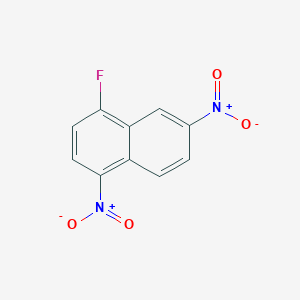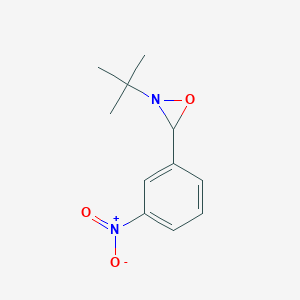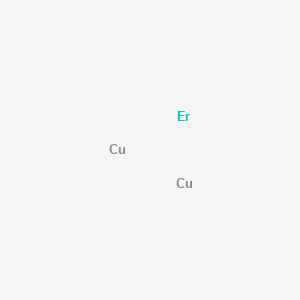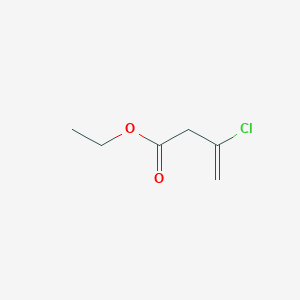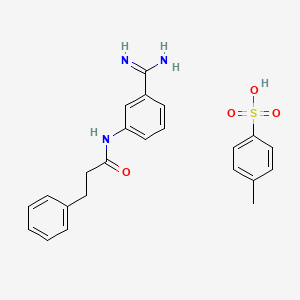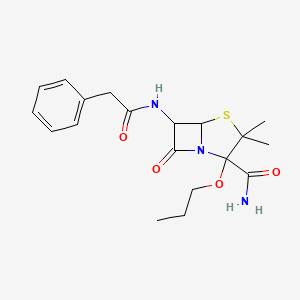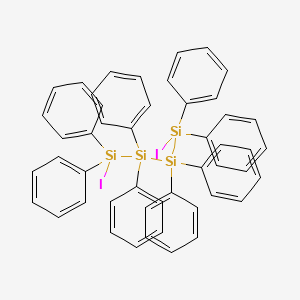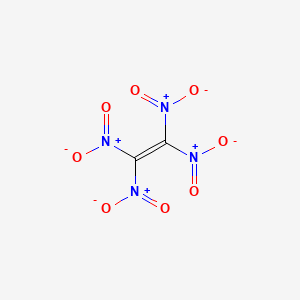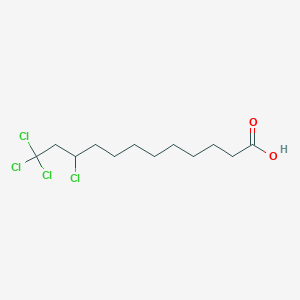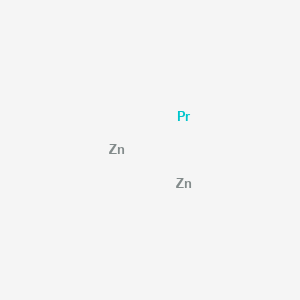
Praseodymium--zinc (1/2)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Praseodymium–zinc (1/2) is a compound formed by the combination of praseodymium and zinc in a 1:2 ratio. Praseodymium is a rare-earth metal known for its unique magnetic, electrical, and optical properties, while zinc is a transition metal widely used in various industrial applications. The combination of these two elements results in a compound with distinct characteristics that make it valuable in scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: Praseodymium–zinc (1/2) can be synthesized using various methods, including the sol-gel method and citrate gel coating technique. In the sol-gel method, zinc acetate dihydrate and praseodymium nitrate hexahydrate are used as precursors. The reaction involves dissolving these precursors in a solvent, followed by gelation and calcination to obtain the desired compound . The citrate gel coating technique involves the use of praseodymium oxide and zinc oxide, where the precursors are mixed and subjected to thermal treatment to form the compound .
Industrial Production Methods: Industrial production of praseodymium–zinc (1/2) typically involves high-temperature solid-state reactions. The raw materials, such as praseodymium oxide and zinc oxide, are mixed in stoichiometric ratios and heated in a furnace at elevated temperatures to facilitate the reaction. The resulting product is then cooled and processed to obtain the final compound.
化学反応の分析
Types of Reactions: Praseodymium–zinc (1/2) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, praseodymium can react with oxygen to form praseodymium oxide, while zinc can undergo oxidation to form zinc oxide .
Common Reagents and Conditions: Common reagents used in these reactions include oxygen, hydrogen, and halogens. The reactions typically occur under controlled conditions, such as specific temperatures and pressures, to ensure the desired products are formed .
Major Products: The major products formed from these reactions include praseodymium oxide, zinc oxide, and various praseodymium halides, such as praseodymium chloride and praseodymium bromide .
科学的研究の応用
Praseodymium–zinc (1/2) has a wide range of applications in scientific research, particularly in the fields of chemistry, materials science, and electronics. Some of its notable applications include:
Thermoelectric Materials: Praseodymium–zinc (1/2) is used in the development of thermoelectric materials for waste heat energy harvesting.
Photocatalysts: The compound is also employed as a photocatalyst for the degradation of pollutants under visible light.
Thin-Film Transistors: Praseodymium–zinc (1/2) is used as a stabilizer in amorphous indium zinc oxide semiconductors for thin-film transistors.
作用機序
The mechanism of action of praseodymium–zinc (1/2) involves its interaction with various molecular targets and pathways. In thermoelectric materials, the compound enhances electrical conductivity and reduces thermal conductivity, leading to improved thermoelectric performance . In photocatalytic applications, praseodymium-doped zinc oxide inhibits electron-hole recombination, thereby enhancing the optical response and photocatalytic activity of the material . In thin-film transistors, the compound acts as a stabilizer, reducing the sensitivity of the channel region to oxygen and moisture, and improving the overall performance of the transistors .
類似化合物との比較
- Praseodymium oxide (Pr6O11)
- Zinc oxide (ZnO)
- Praseodymium-doped indium zinc oxide (PrIZO)
特性
CAS番号 |
12066-85-2 |
|---|---|
分子式 |
PrZn2 |
分子量 |
271.7 g/mol |
IUPAC名 |
praseodymium;zinc |
InChI |
InChI=1S/Pr.2Zn |
InChIキー |
BLJPPHYCGCKCKI-UHFFFAOYSA-N |
正規SMILES |
[Zn].[Zn].[Pr] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


